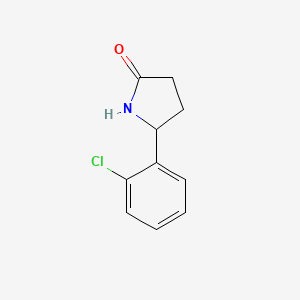
5-(2-Chlorophenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chlorophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams, which are cyclic amides
Méthodes De Préparation
The synthesis of 5-(2-Chlorophenyl)pyrrolidin-2-one can be achieved through several methods:
Amination and Cyclization of Functionalized Acyclic Substrates: This method involves the reaction of functionalized acyclic substrates with amines, followed by cyclization to form the pyrrolidinone ring.
Oxidation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be oxidized to form pyrrolidinones. This method often involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Ring Expansion of β-Lactams or Cyclopropylamides: This method involves the ring expansion of β-lactams or cyclopropylamides to form the pyrrolidinone ring.
Analyse Des Réactions Chimiques
5-(2-Chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Applications De Recherche Scientifique
5-(2-Chlorophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its reactivity and functional groups make it a versatile intermediate in chemical reactions.
Biology: In biological research, the compound is studied for its potential effects on biological systems. It may be used in the development of new drugs or as a tool to study biochemical pathways.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In industrial applications, the compound is used in the synthesis of various chemicals and materials. .
Mécanisme D'action
The mechanism of action of 5-(2-Chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
5-(2-Chlorophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
2-Pyrrolidone: A simpler pyrrolidinone without the chlorophenyl group. It is used as a solvent and in the synthesis of pharmaceuticals.
3-Iodopyrroles: Compounds with an iodine atom attached to the pyrrole ring. They are used in the synthesis of drugs, dyes, and pigments.
Pyrrolidin-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring. .
The presence of the chlorophenyl group in this compound makes it unique, as it imparts distinct chemical and biological properties compared to other pyrrolidinone derivatives.
Propriétés
Formule moléculaire |
C10H10ClNO |
|---|---|
Poids moléculaire |
195.64 g/mol |
Nom IUPAC |
5-(2-chlorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H10ClNO/c11-8-4-2-1-3-7(8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) |
Clé InChI |
PEAASUZJUDPVGJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC1C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


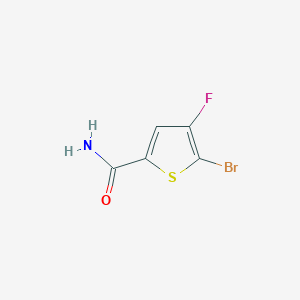
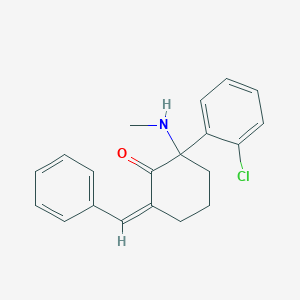
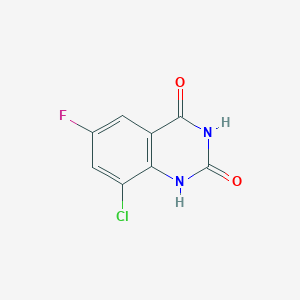

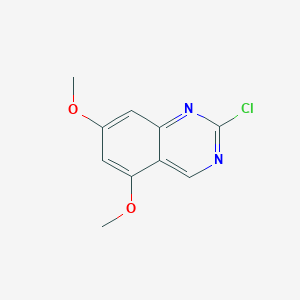
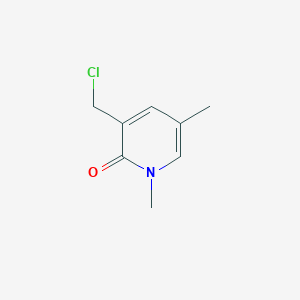


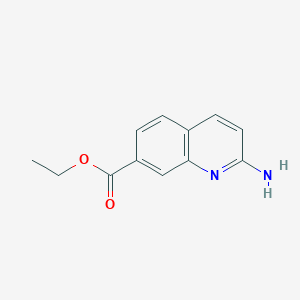
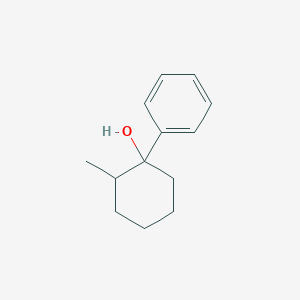
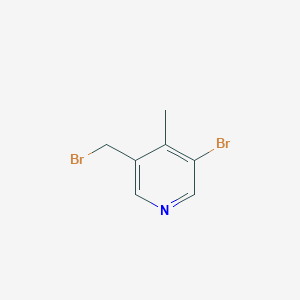
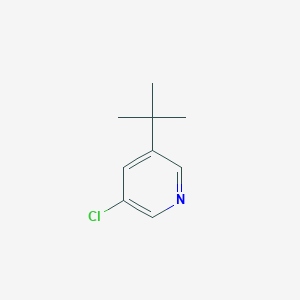

![1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene](/img/structure/B13654781.png)
